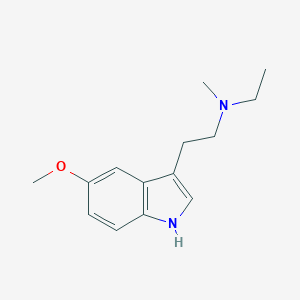

N-ethyl-N-methyl-5-methoxy-tryptamine

描述

5-Methoxy-N,N-dimethyltryptamine, commonly referred to as 5-methoxy MET, is a naturally occurring tryptamine derivative. It is closely related to the neurotransmitters serotonin and melatonin. This compound is known for its psychoactive properties and has been used in various cultural and spiritual practices. It is found in a variety of plant species and is also secreted by certain toads .

准备方法

合成路线和反应条件

5-甲氧基-N,N-二甲基色胺的合成通常包括以下步骤:

起始原料: 合成通常从吲哚或色胺衍生物开始。

甲氧基化: 在碱如碳酸钾存在下,使用二甲基硫酸盐或碘甲烷等试剂,在 5 位对吲哚环进行甲氧基化。

工业生产方法

5-甲氧基-N,N-二甲基色胺的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对产量和纯度进行优化,通常涉及连续流动反应器和先进的纯化技术(如色谱法)。

化学反应分析

反应类型

5-甲氧基-N,N-二甲基色胺会经历各种化学反应,包括:

氧化: 它可以被氧化形成相应的醌或其他氧化衍生物。

还原: 还原反应可以改变吲哚环或侧链。

常用试剂和条件

氧化: 像高锰酸钾或三氧化铬这样的试剂。

还原: 像氢化铝锂或硼氢化钠这样的试剂。

取代: 在路易斯酸催化剂存在下,像卤素或硝基这样的亲电试剂。

主要产物

氧化: 醌或羟基化衍生物。

还原: 还原的吲哚衍生物。

取代: 卤代或硝基取代的吲哚衍生物。

科学研究应用

Pharmacological Properties

5-MeO-MET exhibits significant interactions with serotonin receptors, particularly the 5-HT2A receptor, which is known to mediate psychedelic effects. Research indicates that 5-MeO-MET acts as a potent agonist at this receptor, demonstrating an EC50 value that suggests strong binding affinity compared to other tryptamines . The compound's structural modifications, including the ethyl and methyl substitutions on the nitrogen atom, influence its pharmacodynamics and receptor selectivity .

Table 1: Receptor Affinities of 5-MeO-MET Compared to Other Tryptamines

| Compound | 5-HT2A EC50 (nM) | 5-HT1A EC50 (nM) | Notes |

|---|---|---|---|

| 5-MeO-MET | ~3.87 | ~25.6 | Potent agonist with psychedelic effects |

| 5-MeO-DMT | ~3.87 | ~25.6 | Related compound with similar effects |

| DMT | ~38.3 | Not specified | Less potent than 5-MeO-DMT |

Therapeutic Potential

The therapeutic applications of 5-MeO-MET are being explored in various contexts, particularly in the treatment of mood disorders such as depression and anxiety. Preliminary studies suggest that compounds like 5-MeO-MET may offer rapid relief from symptoms associated with these conditions due to their action on serotonin receptors .

Case Studies and Clinical Observations

- Anxiety and Depression : A survey conducted among veterans indicated promising outcomes for psychedelics in alleviating symptoms of PTSD, depression, and anxiety. Participants reported significant improvements after sessions involving compounds like 5-MeO-DMT and its analogs .

- Psychedelic-Assisted Therapy : Clinical trials are underway to assess the efficacy of psychedelics, including 5-MeO-MET, in controlled therapeutic settings. These studies aim to evaluate not only symptom reduction but also the overall psychological well-being of participants .

- Neuropharmacological Effects : Animal studies show that 5-MeO-MET induces behaviors indicative of psychedelic effects, such as hyperactivity and altered sensory perception. These findings support its potential use as a research tool for understanding serotonergic pathways in the brain .

Current Research Trends

Recent investigations focus on the structure-activity relationships (SAR) of tryptamines, including 5-MeO-MET, to optimize their therapeutic profiles while minimizing adverse effects. The ongoing research aims to elucidate how specific modifications can enhance receptor selectivity and efficacy .

Table 2: Structure-Activity Relationships of Tryptamines

| Modification | Effect on Potency at 5-HT2A | Effect on Potency at 5-HT1A |

|---|---|---|

| N-Ethyl substitution | Increased potency | Minimal change |

| N-Methyl substitution | Decreased potency | Significant decrease |

| Cyclic amine | Dramatic increase | Moderate increase |

作用机制

5-甲氧基-N,N-二甲基色胺的作用机制涉及它与血清素受体的相互作用。它在 5-HT1A 和 5-HT2A 受体处充当完全激动剂,导致神经传递和知觉发生改变。 这种相互作用导致该化合物产生精神活性作用,包括情绪、认知和感觉知觉的变化 .

相似化合物的比较

类似化合物

N,N-二甲基色胺 (DMT): 一种密切相关的化合物,具有类似的精神活性,但受体结合谱不同。

5-羟基-N,N-二甲基色胺 (Bufotenin): 另一种色胺衍生物,具有独特的药理作用。

独特性

5-甲氧基-N,N-二甲基色胺的独特之处在于它对 5-HT1A 受体的亲和力很高,这使它与主要针对 5-HT2A 受体的其他色胺类区别开来。 这种独特的受体结合谱有助于其独特的心理活性作用和潜在的治疗应用 .

生物活性

N-ethyl-N-methyl-5-methoxy-tryptamine (often abbreviated as 5-MeO-DMT) is a synthetic tryptamine known for its psychedelic properties. This compound has garnered significant attention in both pharmacological research and the context of psychoactive substances. This article delves into its biological activity, focusing on its mechanisms of action, receptor interactions, pharmacokinetics, and relevant case studies.

5-MeO-DMT primarily acts as an agonist at serotonin receptors, particularly:

- 5-Hydroxytryptamine receptor 1A (5-HT1A)

- 5-Hydroxytryptamine receptor 2A (5-HT2A)

These receptors are critical in mediating the compound's effects, which include anxiolytic and antidepressant-like activities without the hallucinogenic effects typically associated with other psychedelics like LSD or psilocybin . The structural modifications in 5-MeO-DMT compared to other tryptamines influence its potency and selectivity at these receptors, contributing to its unique pharmacological profile.

Pharmacokinetics

The pharmacokinetics of 5-MeO-DMT indicate that it is orally active, with effective dosages ranging from 6 to 20 mg . The compound is rapidly metabolized and exhibits a relatively short half-life, which is critical for understanding its therapeutic potential and safety profile .

Receptor Interaction Profile

The interaction of 5-MeO-DMT with serotonin receptors has been extensively studied. The following table summarizes the receptor binding affinities and functional activities of 5-MeO-DMT compared to other tryptamines:

| Compound | Receptor Type | Binding Affinity (nM) | Functional Activity |

|---|---|---|---|

| 5-MeO-DMT | 5-HT1A | 25.6 | Agonist |

| 5-HT2A | 37.1 | Agonist | |

| 5-MeO-MiPT | 5-HT2A | Not specified | Agonist |

| LSD | 5-HT2A | Variable | Agonist |

These interactions suggest that while 5-MeO-DMT retains significant activity at both receptor types, its selectivity can lead to distinct therapeutic outcomes compared to other psychedelics .

Case Studies

Several case studies have documented the effects of 5-MeO-DMT in clinical and recreational settings:

- Anxiolytic Effects : In a controlled study, participants reported reduced anxiety levels after administration of low doses of 5-MeO-DMT, correlating with increased activation of the 5-HT1A receptor .

- Neurotoxicity Assessments : Research involving animal models indicated that high doses of 5-MeO-DMT could induce apoptotic cell death in neural tissues, though low doses did not show significant histopathological effects . This highlights the importance of dosage in therapeutic applications.

- Psychedelic Experiences : Users have reported profound mystical experiences and altered states of consciousness attributed to the compound's action on serotonin receptors, particularly during guided sessions under professional supervision .

Safety and Toxicity

While the acute toxicity profile of 5-MeO-DMT appears relatively low at therapeutic doses, higher doses have been associated with neurotoxic effects, such as increased Caspase-3 activity indicative of apoptosis in brain tissues . Ongoing research aims to clarify these safety concerns further.

属性

IUPAC Name |

N-ethyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-4-16(2)8-7-11-10-15-14-6-5-12(17-3)9-13(11)14/h5-6,9-10,15H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVECDEWGCOLCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937676 | |

| Record name | 5-MeO-MET | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16977-53-0 | |

| Record name | N-Methyl-N-ethyl-5-methoxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016977530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-MeO-MET | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-N-ETHYL-5-METHOXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNT3HAM6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。